N-(2-methoxyphenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Beschreibung
N-(2-methoxyphenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide (Compound ID: Y044-2296) is a synthetic acetamide derivative featuring a 4H-pyran-4-one core substituted with a phenylpiperazine methyl group at position 6 and a methoxyphenyl acetamide moiety at position 3 . Its molecular formula is C₁₈H₂₁N₃O₄ (MW: 343.38 g/mol), with key physicochemical properties including a logP of 0.2751, polar surface area of 70.803 Ų, and moderate solubility (logSw: -1.3854) . Crystallographic studies of related acetamides, such as N-(2-methoxyphenyl)-2-[(5,7-dibromoquinolin-8-yl)oxy]acetamide, highlight the influence of substituents on molecular conformation .
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-31-23-10-6-5-9-21(23)26-25(30)18-33-24-17-32-20(15-22(24)29)16-27-11-13-28(14-12-27)19-7-3-2-4-8-19/h2-10,15,17H,11-14,16,18H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQKPHLSOUAQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-methoxyphenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide (CAS Number: 898456-17-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(2-methoxyphenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is C25H27N3O5, with a molecular weight of 449.5 g/mol. The structure features a pyran ring, which is known for various biological activities, and a piperazine moiety that is often associated with neuroactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O5 |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 898456-17-2 |
Anticancer Properties
Recent studies have indicated that compounds containing the pyran ring exhibit significant anticancer properties. For instance, derivatives of 4H-pyran have been shown to possess cytotoxic effects against various cancer cell lines. In a study examining the anti-proliferative activities of several pyran derivatives, compounds similar to N-(2-methoxyphenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide demonstrated IC50 values in the low micromolar range against multiple cancer types, indicating strong potential for further development .
The mechanism by which this compound exerts its biological effects may involve inhibition of key signaling pathways associated with cancer cell proliferation and survival. The presence of the piperazine moiety suggests potential interaction with neurotransmitter receptors, which could modulate signaling pathways involved in tumor growth and metastasis. Additionally, the compound may act as an inhibitor of specific enzymes related to cancer progression.
Case Studies
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of several pyran derivatives on human cancer cell lines such as HCT116 and MDA-MB-231. The results indicated that compounds structurally similar to N-(2-methoxyphenyl)-2-{...} showed significant inhibition of cell proliferation, with IC50 values ranging from 0.25 to 0.58 µM across different cell lines .
- Neuropharmacological Effects : Another investigation focused on the neuropharmacological properties of piperazine-containing compounds, highlighting their potential as anxiolytic agents. The study found that these compounds could modulate serotonin receptors, leading to anxiolytic-like effects in animal models .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Fluorophenyl Analog (CAS 898420-72-9):
This analog replaces the 2-methoxyphenyl group with a 2-fluorophenyl moiety, increasing molecular weight to 437.46 g/mol (C₂₄H₂₄FN₃O₄) . Fluorine substitution typically enhances lipophilicity (predicted logP ~1.5–2.0) and metabolic stability compared to methoxy groups. Such modifications are critical in structure-activity relationship (SAR) studies for optimizing pharmacokinetics.
N-(4-Phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide: This compound substitutes the pyran core with a pyridinylpiperazine group and replaces the methoxyphenyl with a phenoxyphenyl moiety. The logP and solubility are likely higher due to the pyridine ring’s electron-withdrawing effects, though exact data are unavailable .
Table 1: Substituent Effects on Key Properties
*Estimated based on substituent contributions.
Piperazine-Containing Derivatives
2-({4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide: This analog replaces the methoxyphenyl group with an isopropyl acetamide chain, reducing hydrogen bond donors (1 vs. 2) and polar surface area (PSA: ~60 Ų). The isopropyl group may enhance membrane permeability but reduce solubility .
N-[2-(4-Dimethylaminophenyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide: This derivative incorporates a dimethylaminophenyl group and an ethyl linker, increasing molecular complexity (MW: ~500 g/mol). The additional basic dimethylamino group could improve target binding affinity in neurological applications .
Research Implications and Limitations
While the provided evidence highlights structural and physicochemical trends, biological data (e.g., IC₅₀, binding assays) are absent. Further studies should explore:
- SAR: Impact of substituents on target engagement (e.g., kinase inhibition).
- ADME: Role of logP and PSA in bioavailability.
- Synthetic Optimization: Use of cesium carbonate or pyridine-based coupling methods (see ) for scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
